
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea, with CAS Number 946350-94-3, is a synthetic organic compound belonging to the class of sulfonylureas. Its unique structure, featuring an indole moiety and a sulfonamide linkage, suggests potential biological activities relevant to medicinal chemistry, particularly in cancer therapy and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N3O4S, with a molecular weight of 415.5 g/mol. The presence of the indole structure is significant due to its known interactions with various biological targets.
Anticancer Potential
Research indicates that compounds similar to 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea exhibit significant biological activities, particularly as inhibitors of enzymes involved in cancer pathways. Specifically, studies have shown that such compounds can inhibit extracellular signal-regulated kinase (ERK), which is crucial for cell proliferation and survival . This inhibition suggests potential applications in cancer therapy, particularly for tumors that rely on the ERK pathway for growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In various studies, derivatives with similar structures have demonstrated broad-spectrum antibacterial and antifungal activities. For instance, certain indole derivatives have shown effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens at minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL . The mechanism of action may involve disruption of biofilm formation or direct inhibition of bacterial growth.
Study on Antibacterial Efficacy
A recent study screened a library of synthetic compounds against bacterial strains, including MRSA. The results indicated that specific derivatives exhibited significant antibacterial activity, with some compounds demonstrating MIC values below 0.5 µg/mL against resistant strains . These findings highlight the potential for indole-based compounds in developing new antimicrobial agents.
Study on Anticancer Activity
In another investigation focused on anticancer properties, several indole derivatives were tested for their ability to inhibit cancer cell lines. Compounds similar to 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(methoxyphenyl)urea showed IC50 values ranging from 0.75 to 4.21 µM against various cancer cell lines, indicating promising anticancer activity .
Summary of Research Findings
Eigenschaften
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-19(17-9-4-5-10-18(17)23(14)2)28(25,26)12-11-21-20(24)22-15-7-6-8-16(13-15)27-3/h4-10,13H,11-12H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPKGOIAXKPTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














